

# A Comparative Toxicological Profile: Patulin vs. Patulin-13C7

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Patulin is a mycotoxin produced by a variety of molds, particularly species of Aspergillus, Penicillium, and Byssochlamys, that commonly contaminate rotting fruits and vegetables, most notably apples and apple products.[1][2][3] Due to its widespread presence and potential health risks, patulin is a significant concern for food safety worldwide.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of patulin.

Patulin-13C7 is a stable isotope-labeled form of patulin, where seven of the carbon atoms have been replaced with the heavy isotope carbon-13.[5] It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of patulin in various matrices, such as food and environmental samples, using mass spectrometry-based methods.[5] From a toxicological perspective, the substitution of carbon-12 with carbon-13 does not alter the chemical structure, reactivity, or stereochemistry of the molecule. Therefore, Patulin-13C7 is expected to exhibit an identical toxicological profile to that of unlabeled patulin. The slight increase in molecular weight is biochemically insignificant in the context of its toxicological action. This guide will henceforth focus on the detailed toxicological data available for patulin, which is directly applicable to Patulin-13C7.

## **Acute and Subacute Toxicity**



Patulin exhibits moderate acute toxicity, with the route of administration significantly influencing its lethal dose. Oral exposure is less toxic than parenteral routes.[1][2] The primary target of acute toxicity is the gastrointestinal tract, leading to symptoms such as hyperemia, distension, ulceration, and inflammation.[2][6] Neurotoxic effects, including convulsions, have also been observed at high doses.[2]

Table 1: Acute Toxicity of Patulin

Species	Route of Administration	LD50 (mg/kg body weight)	Reference(s)
Rat	Oral	20 - 100	[1][2]
Rat	Subcutaneous	11.0	[6]
Rat	Intraperitoneal	10.0	[6]
Mouse	Oral	20 - 100	[1][2]
Hamster	Oral	31.5	[6]
Hamster	Subcutaneous	23	[6]
Hamster	Intraperitoneal	10	[6]
Poultry	Oral	50 - 170	[2][6]

Subacute and subchronic exposure to patulin in animal models has been shown to cause weight loss and adverse effects on the stomach, intestines, and kidneys. [2][7] A No-Observed-Adverse-Effect Level (NOAEL) of 43  $\mu$ g/kg body weight per day has been established from rodent studies. [2][3] Based on this NOAEL, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a Provisional Maximum Tolerable Daily Intake (PMTDI) of 0.4  $\mu$ g/kg body weight for humans. [6][8][9]

## **Genotoxicity and Carcinogenicity**

Patulin is considered genotoxic, although its mutagenic activity can vary depending on the test system.[2][7] It has been shown to induce chromosomal aberrations, micronuclei formation, and DNA strand damage in mammalian cells.[1] The genotoxicity of patulin is thought to be mediated by its ability to form crosslinks with DNA.[10][11]



The International Agency for Research on Cancer (IARC) has classified patulin in Group 3: "not classifiable as to its carcinogenicity to humans." This classification is based on limited and inconclusive evidence from animal studies and a lack of data in humans.[1][3][7] While some studies involving subcutaneous injection in rats showed an increase in tumor incidence at the injection site, oral long-term studies in rats did not demonstrate a carcinogenic effect.[1][7]

## **Mechanism of Toxicity**

The primary mechanism of patulin's toxicity is its high reactivity towards sulfhydryl (-SH) groups of amino acids, particularly cysteine, in proteins and peptides.[1][7][12] This interaction leads to the formation of adducts, which can inactivate critical enzymes and deplete intracellular glutathione (GSH), a key antioxidant.[1][13][14]

The depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[3] This oxidative stress is a major contributor to patulin-induced cellular damage, including lipid peroxidation, mitochondrial dysfunction, and apoptosis.[15]

Several signaling pathways have been identified as being affected by patulin:

- MAPK and Akt Signaling: Patulin can activate the Ras/MAPK/Akt signaling pathways, which are involved in cell proliferation and survival.[10]
- p38 MAP Kinase Pathway: It is believed that mycotoxins like patulin may exert their effects on T-cells by covalently bonding to intermediates in the p38 MAP kinase pathway.[16]
- Protein Tyrosine Phosphatases (PTPs): Patulin can inactivate PTPs, which contain a critical cysteine residue in their active site. This inactivation disrupts cellular signaling and can affect intestinal barrier function.[10][13]
- EGFR Signaling: In keratinocytes, patulin has been shown to increase the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to increased cell proliferation.[10]

# Experimental Protocols Cytotoxicity Assessment (MTT Assay)



The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

#### Methodology:

- Cell Seeding: Plate cells (e.g., SH-SY5Y, HCT116, MCF-7) in a 96-well plate at a density of 5x10<sup>3</sup> cells per well and incubate for 24 hours to allow for cell attachment.[17]
- Patulin Treatment: Prepare serial dilutions of patulin (e.g., 1, 2.5, 5, 10, 25, 50, and 100 μM) in the appropriate cell culture medium.[17] Remove the existing medium from the wells and add 100 μL of the patulin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve patulin).
- Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[17]
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the medium containing MTT and add 150 μL of a solubilizing agent (e.g., dimethyl sulfoxide DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of patulin that inhibits 50% of cell growth) can be determined from the dose-response curve.

### **Genotoxicity Assessment (Micronucleus Assay)**

The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage.

Methodology:



- Cell Culture and Treatment: Culture cells in appropriate medium and expose them to various concentrations of patulin for a specific duration.
- Cytochalasin B Addition: Add cytochalasin B to the culture medium. Cytochalasin B inhibits cytokinesis, resulting in the accumulation of binucleated cells.
- Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline, and treat with a hypotonic solution. Fix the cells with a methanol/acetic acid solution.
- Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).
- Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a
  microscope. A micronucleus is a small, extranuclear body containing a fragment of a
  chromosome or a whole chromosome that was not incorporated into the daughter nuclei
  during mitosis. An increase in the frequency of micronucleated cells in treated cultures
  compared to control cultures indicates clastogenic or aneugenic activity.

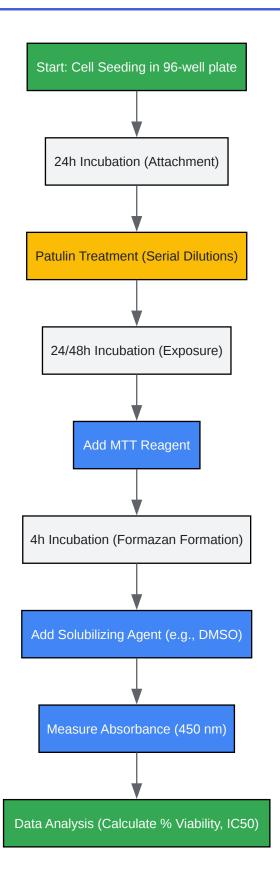
#### **Visualizations**



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Caption: Core mechanism of patulin-induced cytotoxicity.





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Caption: Workflow for assessing cytotoxicity using the MTT assay.



#### Conclusion

The toxicological profile of patulin is well-characterized, revealing it to be a moderately toxic and genotoxic mycotoxin. Its primary mechanism of action involves covalent binding to sulfhydryl groups, leading to enzyme inactivation, glutathione depletion, and oxidative stress. As **Patulin-13C7** is an isotopically labeled analog used for analytical purposes, it is presumed to share the same toxicological properties as its unlabeled counterpart. A thorough understanding of patulin's toxicology is crucial for risk assessment and the establishment of regulatory limits in food to protect public health. Further research into the long-term effects of low-dose exposure and potential carcinogenic risk remains an area of interest.

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